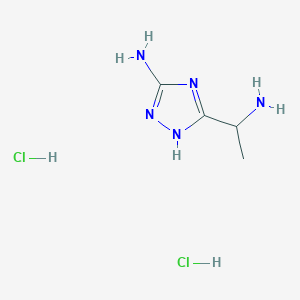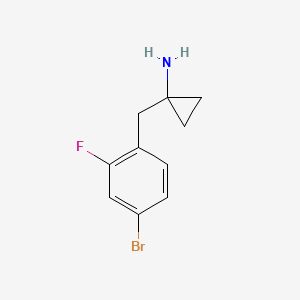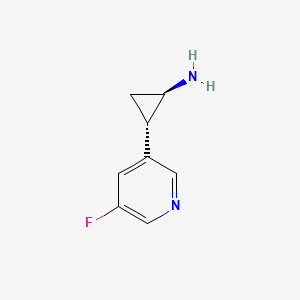
(R)-2-(4-chloro-3-nitrophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-Chloro-3-nitrophenyl)oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a phenyl ring substituted with a chlorine atom at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Chloro-3-nitrophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the epoxidation of (4-chloro-3-nitrophenyl)ethene using a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of (2R)-2-(4-Chloro-3-nitrophenyl)oxirane may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-Chloro-3-nitrophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or thiolates, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Ring Opening: Typically carried out in polar solvents like ethanol or water, often at room temperature or slightly elevated temperatures.
Reduction: Conducted in the presence of a catalyst or chemical reductant, often in an inert atmosphere to prevent oxidation.
Substitution: Requires the use of strong nucleophiles and may be facilitated by the presence of a base to deprotonate the nucleophile.
Major Products
Nucleophilic Ring Opening: β-substituted alcohols.
Reduction: 2-(4-Chloro-3-aminophenyl)oxirane.
Substitution: Various substituted phenyl oxiranes depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(4-Chloro-3-nitrophenyl)oxirane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a tool in biochemical research.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Chloro-3-nitrophenyl)oxirane depends on the specific application and the target molecule. In general, the oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors by forming stable adducts.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-Chlorophenyl)oxirane: Lacks the nitro group, making it less reactive in certain types of reactions.
(2R)-2-(4-Nitrophenyl)oxirane:
(2R)-2-(3-Chloro-4-nitrophenyl)oxirane: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
(2R)-2-(4-Chloro-3-nitrophenyl)oxirane is unique due to the presence of both chlorine and nitro substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C8H6ClNO3 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
(2R)-2-(4-chloro-3-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H6ClNO3/c9-6-2-1-5(8-4-13-8)3-7(6)10(11)12/h1-3,8H,4H2/t8-/m0/s1 |
InChI Key |
QTCXBIQITGJONH-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


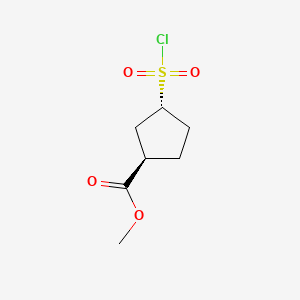

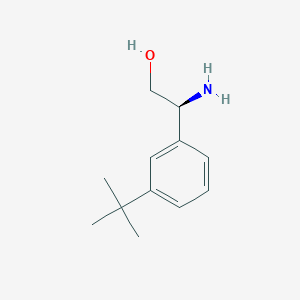
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)
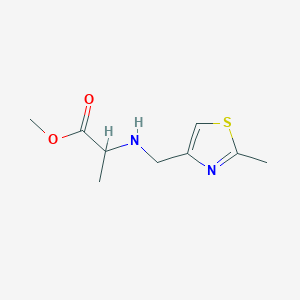

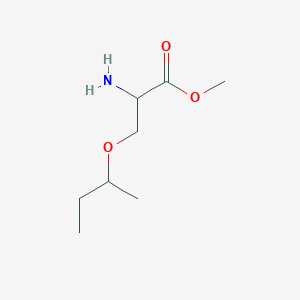
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride](/img/structure/B13574073.png)

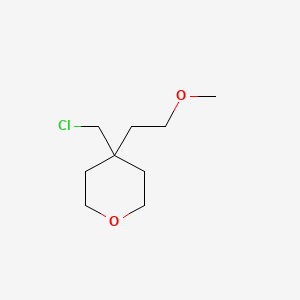
![1-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13574105.png)
